5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 3-chlorophenylamine, the piperazine ring can be formed through a cyclization reaction.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Sulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets such as receptors or enzymes.
Medicine
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The unique combination of functional groups in 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c24-17-6-4-7-18(16-17)26-11-13-27(14-12-26)23-22(25-21(31-23)20-10-5-15-30-20)32(28,29)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHDUFKRNTUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.